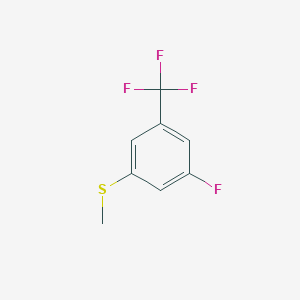

3-Fluoro-5-trifluoromethylthioanisole

Descripción general

Descripción

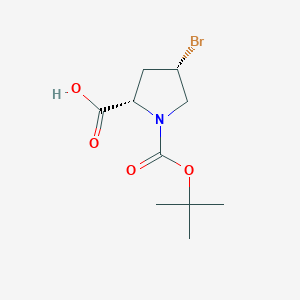

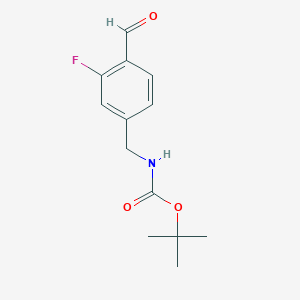

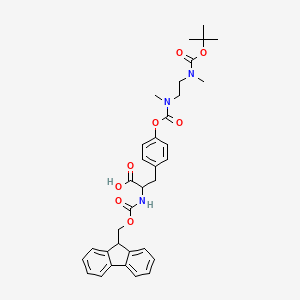

3-Fluoro-5-trifluoromethylthioanisole is a chemical compound with the molecular formula C8H6F4S . It is produced by Dayang Chem (Hangzhou) Co.,Ltd .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-trifluoromethylthioanisole is represented by the formula C8H6F4S . The molecular weight of this compound is 210.19 g/mol .Aplicaciones Científicas De Investigación

Electrophilic Reagents Development The introduction of trifluoromethylthio groups into molecules is significant for pharmaceutical, agrochemical, and materials sciences due to its high lipophilicity and strong electron-withdrawing properties. These properties are crucial for enhancing cell-membrane permeability and chemical and metabolic stability of compounds. Research has led to the development of shelf-stable, electrophilic trifluoromethylthiolating reagents that can easily install the trifluoromethylthio group at desired positions, facilitating late-stage functionalization in drug development. Such advancements enable the efficient modification of drug molecules, potentially leading to new therapeutic agents (Shao et al., 2015).

Metal-Organic Frameworks (MOFs) for Dye Separation and Oxoanion Removal 3-Fluoro-5-trifluoromethylthioanisole derivatives have contributed to the synthesis of new cationic metal-organic frameworks (MOFs) with significant applications in separating organic dyes and removing oxoanions from water. These MOFs showcase the potential of fluoroalkyl groups in enhancing the electron-withdrawing tendency, thereby facilitating the anion-exchange process and effectively adsorbing dyes and removing harmful oxoanions, demonstrating the compound's utility in environmental remediation (Kumar et al., 2021).

Synthesis of Fluorinated Heterocycles The fluoroalkyl groups have been utilized in the synthesis of various heterocyclic compounds, including fluorinated 3H-1,2-dithiole-3-thiones. These compounds serve as intermediates in creating new fluorinated organosulfur compounds, which could have applications ranging from material sciences to pharmaceuticals, showcasing the versatility and reactivity of fluoroalkyl-containing compounds (Timoshenko et al., 2002).

Antiproliferative Activity of Fluorinated Compounds Research into fluorinated Schiff bases derived from 1,2,4-triazoles has revealed significant antiproliferative effects against various human cancer cell lines. This highlights the potential of fluorinated compounds in the development of new anticancer agents, indicating the importance of fluoroalkyl groups in medicinal chemistry for enhancing the therapeutic efficacy of pharmaceuticals (Kumar et al., 2013).

PET Cancer Imaging Agents The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles for potential use as PET cancer imaging agents exemplifies another application. These compounds, due to their selective inhibitory activity against cancer cell lines, may serve as novel probes for imaging cancers, showcasing the critical role of fluorinated compounds in diagnostic medicine (Wang et al., 2006).

Direcciones Futuras

While specific future directions for 3-Fluoro-5-trifluoromethylthioanisole are not mentioned in the search results, it’s worth noting the significant growth in the incorporation of trifluoromethyl groups into organic motifs over the last decade . This suggests potential future developments in the field of trifluoromethylation reactions, which could impact the use of compounds like 3-Fluoro-5-trifluoromethylthioanisole .

Propiedades

IUPAC Name |

1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVGNQLTZPLCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-trifluoromethylthioanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)

amino}acetic acid](/img/structure/B1446419.png)